Cas no 329695-69-4 (N-{3-nitro-4-(pyrrolidin-1-yl)phenylmethylidene}hydroxylamine)
N-{3-nitro-4-(pyrrolidin-1-yl)phenylmethylidene}hydroxylamine Chemical and Physical Properties
Names and Identifiers
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- 3-nitro-4-(1-pyrrolidinyl)benzenecarbaldehyde oxime
- N-{3-nitro-4-(pyrrolidin-1-yl)phenylmethylidene}hydroxylamine
- N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine
- 3-nitro-4-pyrrolidino-benzaldoxime
- SR-01000521483-1
- cid_3545668
- SMR000353979
- CHEMBL3192093
- Z49568863
- (E)-N-hydroxy-1-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methanimine
- EN300-08392
- N-[(3-nitro-4-pyrrolidin-1-yl-phenyl)methylidene]hydroxylamine
- SR-01000521483
- STK696659
- MLS001017757
- AKOS001042329
- 3-nitro-4-(1-pyrrolidinyl)benzaldehyde oxime
- AA-768/34978008
- JS-1099
- 329695-69-4
- BDBM69334
- (E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine
- (NE)-N-[(3-nitro-4-pyrrolidin-1-ylphenyl)methylidene]hydroxylamine
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- Inchi: 1S/C11H13N3O3/c15-12-8-9-3-4-10(11(7-9)14(16)17)13-5-1-2-6-13/h3-4,7-8,15H,1-2,5-6H2/b12-8+
- InChI Key: MNAFCQXXESLFJC-XYOKQWHBSA-N
- SMILES: [O-][N+](C1C=C(/C=N/O)C=CC=1N1CCCC1)=O
Computed Properties
- Exact Mass: 235.09569129Da
- Monoisotopic Mass: 235.09569129Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 297
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 81.7Ų
N-{3-nitro-4-(pyrrolidin-1-yl)phenylmethylidene}hydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-08392-0.05g |
N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine |
329695-69-4 | 95.0% | 0.05g |
$61.0 | 2025-03-21 | |
| Enamine | EN300-08392-0.1g |
N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine |
329695-69-4 | 95.0% | 0.1g |
$89.0 | 2025-03-21 | |
| Enamine | EN300-08392-0.25g |
N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine |
329695-69-4 | 95.0% | 0.25g |
$128.0 | 2025-03-21 | |
| Enamine | EN300-08392-0.5g |
N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine |
329695-69-4 | 95.0% | 0.5g |
$241.0 | 2025-03-21 | |
| Enamine | EN300-08392-1.0g |
N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine |
329695-69-4 | 95.0% | 1.0g |
$342.0 | 2025-03-21 | |
| Enamine | EN300-08392-2.5g |
N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine |
329695-69-4 | 95.0% | 2.5g |
$669.0 | 2025-03-21 | |
| Enamine | EN300-08392-5.0g |
N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine |
329695-69-4 | 95.0% | 5.0g |
$991.0 | 2025-03-21 | |
| Enamine | EN300-08392-10.0g |
N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine |
329695-69-4 | 95.0% | 10.0g |
$1471.0 | 2025-03-21 | |
| A2B Chem LLC | AI79432-2.5g |
(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine |
329695-69-4 | 95% | 2.5g |
$740.00 | 2024-04-20 | |
| A2B Chem LLC | AI79432-5g |
(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine |
329695-69-4 | 95% | 5g |
$1079.00 | 2024-04-20 |
N-{3-nitro-4-(pyrrolidin-1-yl)phenylmethylidene}hydroxylamine Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on N-{3-nitro-4-(pyrrolidin-1-yl)phenylmethylidene}hydroxylamine
Comprehensive Overview of N-{3-nitro-4-(pyrrolidin-1-yl)phenylmethylidene}hydroxylamine (CAS No. 329695-69-4)
N-{3-nitro-4-(pyrrolidin-1-yl)phenylmethylidene}hydroxylamine (CAS No. 329695-69-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique nitro and pyrrolidine functional groups, exhibits intriguing chemical properties that make it a subject of ongoing research. Its molecular structure, featuring a phenylmethylidene backbone, allows for versatile applications in synthetic chemistry and drug development.
The compound's CAS number 329695-69-4 serves as a critical identifier in chemical databases, ensuring accurate referencing in academic and industrial contexts. Researchers often explore its potential as an intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or receptor modulation. The presence of the hydroxylamine moiety further enhances its reactivity, enabling participation in condensation and oxidation reactions.
In recent years, the scientific community has shown growing interest in N-{3-nitro-4-(pyrrolidin-1-yl)phenylmethylidene}hydroxylamine due to its potential role in addressing challenges related to drug discovery and materials engineering. For instance, its nitro group has been studied for its electron-withdrawing effects, which can influence the electronic properties of derived materials. This has led to investigations into its use in organic semiconductors and photocatalysts, aligning with the global push toward sustainable technologies.
Another area of interest is the compound's applicability in bioconjugation and probe design. The pyrrolidin-1-yl substituent contributes to its solubility and stability in various solvents, making it a candidate for labeling biomolecules in diagnostic assays. This aligns with the increasing demand for precision medicine and molecular imaging tools, topics frequently searched in academic and medical databases.
From a synthetic perspective, CAS 329695-69-4 is often discussed in the context of Schiff base formation, a reaction pivotal to creating imine derivatives. These derivatives are widely used in coordination chemistry for designing ligands with tailored properties. The compound's ability to form stable complexes with metal ions has sparked research into its potential in catalysis and sensor development, addressing contemporary needs in environmental monitoring and industrial processes.
Given the rising popularity of AI-driven drug design, N-{3-nitro-4-(pyrrolidin-1-yl)phenylmethylidene}hydroxylamine has also been explored in computational chemistry studies. Molecular docking simulations and QSAR modeling have been employed to predict its interactions with biological targets, a topic frequently queried in scientific search engines. Such studies highlight its potential as a scaffold for designing novel therapeutics, particularly in areas like neurodegenerative diseases and cancer research.
In summary, N-{3-nitro-4-(pyrrolidin-1-yl)phenylmethylidene}hydroxylamine (CAS No. 329695-69-4) represents a multifaceted compound with broad applicability across scientific disciplines. Its structural features and reactivity profile continue to inspire innovations in organic synthesis, material science, and biomedical research, making it a valuable subject for both academic and industrial investigations.
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